11(R)-Hete

Descripción general

Descripción

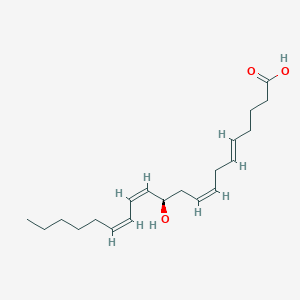

11(R)-HETE is an 11-HETE in which the chiral centre at position 11 has R-configuration. It is a conjugate acid of an this compound(1-). It is an enantiomer of an 11(S)-HETE.

This compound is a natural product found in Gersemia fruticosa with data available.

Actividad Biológica

11(R)-HETE (11-hydroxy-eicosatetraenoic acid) is a biologically active oxylipin derived from arachidonic acid through the actions of cyclooxygenase (COX) enzymes. It plays a significant role in various physiological and pathological processes, including inflammation, tissue regeneration, and cancer biology. This article reviews the biosynthesis, biological effects, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Biosynthesis of this compound

This compound is produced primarily through two pathways:

-

Cyclooxygenase Pathway :

- Both COX-1 and COX-2 enzymes convert arachidonic acid into 11-HETE.

- The synthesis is facilitated by the reduction of 11-hydroperoxyeicosatetraenoic acid (11-HPETE), which is an intermediate product in this pathway.

-

Lipoxygenase Pathway :

- Although less common, some lipoxygenase enzymes can also contribute to the formation of HETEs, including this compound.

The predominant enantiomer produced is the R configuration, which is associated with specific biological activities .

1. Regenerative Effects

Research has demonstrated that this compound significantly influences regeneration processes in organisms such as Hydra vulgaris. In studies where tentacle regeneration was assessed, both endogenous and synthetic this compound enhanced tentacle formation while inhibiting budding. This suggests its role as a cellular regulator in regenerative biology .

| Compound | Effect on Tentacle Formation | Effect on Budding |

|---|---|---|

| This compound | Increased | Inhibited |

| Endogenous 11-HETE | Increased | Inhibited |

| Synthetic S-HETE | No significant effect | Inhibited |

2. Inflammatory Response

This compound has been implicated in inflammatory processes. It acts as a signaling molecule that can modulate immune responses. Studies indicate that increased levels of HETEs are associated with conditions such as colon polyps, suggesting a role in inflammation-related diseases .

3. Cancer Biology

The compound has been linked to tumor biology, particularly in promoting cell proliferation and metastasis. The presence of HETEs in tumor microenvironments may influence cancer progression and response to therapies. For instance, elevated levels of 11-HETE have been observed in various cancers, indicating its potential as a biomarker or therapeutic target .

Case Studies

Case Study 1: Hydra Regeneration

- A study involving Hydra vulgaris demonstrated that both synthetic and endogenous forms of this compound significantly enhanced tentacle regeneration while inhibiting budding. This indicates its potential role as a morphogenetic factor in regenerative processes .

Case Study 2: Colon Polyp Associations

Aplicaciones Científicas De Investigación

Cardiovascular Health

Hypertrophic Effects

Research indicates that 11(R)-HETE can induce cellular hypertrophy in cardiomyocytes, specifically in human RL-14 cells. Studies have demonstrated that both (R) and (S) enantiomers of 11-HETE significantly upregulate cytochrome P450 1B1 (CYP1B1), leading to increased cellular hypertrophic markers and enlarged cell size . The activation of CYP1B1 is crucial as it is implicated in cardiovascular diseases, suggesting that this compound may play a role in cardiac remodeling processes.

| Study | Findings |

|---|---|

| Isse et al., 2023 | This compound induces hypertrophy via CYP1B1 upregulation. |

| Hidayat et al., 2023 | Both enantiomers promote hypertrophic markers in cardiomyocytes. |

Cancer Research

Proliferation and Tumor Growth

Elevated levels of 11-HETE have been associated with increased tumor proliferation and angiogenesis. For instance, studies show that this compound can be converted to 11-oxo-ETE, which exhibits anti-proliferative effects on endothelial cells . This conversion is mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is often downregulated in various cancers, leading to enhanced pro-proliferative signaling through prostaglandins .

| Study | Findings |

|---|---|

| MDPI, 2012 | This compound promotes the formation of anti-proliferative oxo-ETEs. |

| Nature, 2019 | High serum levels of 11-HETE correlate with cancer progression. |

Inflammatory Responses

Role in Inflammation

this compound is involved in inflammatory processes as a signaling molecule. It has been shown to influence leukocyte function and vascular tone, playing a role in conditions such as asthma and other inflammatory diseases . The compound's ability to modulate inflammation highlights its potential as a therapeutic target for managing inflammatory disorders.

| Study | Findings |

|---|---|

| Cayman Chemical | This compound affects leukocyte function and vascular responses. |

| HMDB | Elevated levels indicate oxidative stress linked to inflammation. |

Metabolic Disorders

Biomarker Potential

The presence of elevated plasma levels of 11-HETE has been suggested as a biomarker for oxidative stress and metabolic disorders, including cardiovascular diseases and diabetes . Its measurement could provide insights into the pathophysiological status of patients, aiding in early diagnosis and management.

| Study | Findings |

|---|---|

| Austin Pickens et al., 2019 | Elevated 11-HETE levels indicate lipid peroxidation and oxidative stress. |

Methodological Advances

Analytical Techniques for Detection

Recent advancements in analytical chemistry have improved the detection and quantification of 11-HETE using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for precise measurement of both enantiomers, providing critical data for research on their distinct biological effects .

| Technique | Application |

|---|---|

| LC-MS/MS | Enables accurate quantification of HETE enantiomers in biological samples. |

Propiedades

IUPAC Name |

(5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZRCCHPLVMMJE-WXMXURGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318371 | |

| Record name | 11(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73347-43-0 | |

| Record name | 11(R)-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73347-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biosynthetic pathway of 11(R)-HETE and its metabolite, 11-oxo-ETE?

A1: this compound is generated from arachidonic acid (AA) primarily through the enzymatic activity of cyclooxygenase-2 (COX-2) [, , ]. This pathway is particularly relevant in cell types expressing high levels of COX-2, such as epithelial cells [, ]. Interestingly, this compound can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme typically associated with prostaglandin metabolism, to form 11-oxo-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid (11-oxo-ETE) [, ].

Q2: Does 11-oxo-ETE have any biological activity?

A2: Yes, research suggests that 11-oxo-ETE acts as an antiproliferative eicosanoid, particularly in endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) revealed that 11-oxo-ETE inhibited cell proliferation with a potency similar to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a known antiproliferative prostaglandin []. The half-maximal inhibitory concentration (IC50) of 11-oxo-ETE for HUVEC proliferation was determined to be 2.1 μM [].

Q3: How is 11-oxo-ETE further metabolized within the cell?

A3: 11-oxo-ETE readily conjugates with intracellular glutathione (GSH) through the action of glutathione S-transferase (GST) enzymes. This reaction yields the 11-oxo-ETE-GSH (OEG) adduct, which has been identified and confirmed in LoVo cells using LC-MS/MS analysis [].

Q4: Are there other oxo-ETEs produced through similar pathways?

A4: Yes, 15-oxo-5,8,11,13-(Z,Z,Z,E)-ETE (15-oxo-ETE) is another oxo-ETE generated through a comparable pathway. It arises from the metabolism of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by 15-PGDH []. Notably, aspirin treatment can lead to the formation of 15(R)-HETE, which can be converted to 15-oxo-ETE by an as yet unidentified dehydrogenase [].

Q5: What analytical techniques are used to study these eicosanoids?

A5: A combination of techniques is employed to identify and quantify these eicosanoids and their metabolites. These include:

- Targeted lipidomics: This approach allows for the identification and quantification of specific lipid species, including this compound, 15(S)-HETE, 11-oxo-ETE, and 15-oxo-ETE [, ].

- Stable isotope dilution methodology: This method enhances the accuracy and precision of quantification by using isotopically labeled internal standards [].

- Chiral liquid chromatography (LC): This technique separates enantiomers, such as 15(S)-HETE and 15(R)-HETE, which is crucial for understanding their distinct biological roles [, ].

- Electron capture atmospheric pressure chemical ionization (ECAPCI)/mass spectrometry (MS) and LC-multiple reaction monitoring mass spectrometry (LC-MRM/MS): These highly sensitive and specific techniques are used for the detection and quantification of eicosanoids and their metabolites [, ].

Q6: What is the significance of studying these pathways in the context of cancer?

A6: The COX-2 enzyme is often overexpressed in various cancers, and its role in tumorigenesis is an area of active research. Studies suggest that COX-2-mediated lipid peroxidation, leading to the formation of reactive species like 4-oxo-2(E)-nonenal from 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), could contribute to DNA damage and potentially contribute to cancer development []. Additionally, the downregulation of 15-PGDH in certain cancers might lead to decreased production of anti-proliferative 15-oxo-ETE, further promoting tumor growth []. Therefore, understanding the complex interplay between COX-2, 15-PGDH, and their downstream metabolites like this compound, 11-oxo-ETE, and 15-oxo-ETE is crucial for developing targeted cancer therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.